N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
One common synthetic route includes the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents include halogens and nitrating agents.
Scientific Research Applications
N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
N-[2-(1,2-Thiazol-5-yl)ethyl]prop-2-enamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents, leading to distinct biological activities.
Ritonavir: An antiretroviral drug with a thiazole ring, used in the treatment of HIV/AIDS.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
IUPAC Name |
N-[2-(1,2-thiazol-5-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-8(11)9-5-3-7-4-6-10-12-7/h2,4,6H,1,3,5H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINCXNVQQDQBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC=NS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.